molecular formula C10H20N2O2 B588121 N-Boc-N-methylpiperazine-d3 CAS No. 1459230-58-0

N-Boc-N-methylpiperazine-d3

Cat. No.: B588121
CAS No.: 1459230-58-0
M. Wt: 203.3
InChI Key: CJDYFMIDIQXELO-GKOSEXJESA-N
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Description

N-Boc-N-methylpiperazine-d3 is a deuterated derivative of N-Boc-N-methylpiperazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

Preparation Methods

The synthesis of N-Boc-N-methylpiperazine-d3 typically involves the reaction of N-Boc-piperazine with deuterated methyl iodide (CD3I) under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-Boc-N-methylpiperazine-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield N-methylpiperazine-d3.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.

Common reagents for these reactions include acids for deprotection (e.g., trifluoroacetic acid), bases for substitution (e.g., sodium hydride), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc-N-methylpiperazine-d3 is widely used in scientific research, particularly in:

    Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: It helps in tracing metabolic pathways in vivo, providing insights into biological processes.

    Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: It serves as a reference standard in various analytical techniques and quality control processes

Mechanism of Action

The mechanism of action of N-Boc-N-methylpiperazine-d3 is primarily related to its role as a labeled compound. It does not exert biological effects on its own but is used to trace and study the behavior of molecules in various systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to follow the compound through different pathways and reactions.

Comparison with Similar Compounds

N-Boc-N-methylpiperazine-d3 is unique due to its deuterium labeling, which distinguishes it from non-labeled analogs. Similar compounds include:

    N-Boc-N-methylpiperazine: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.

    N-Boc-piperazine: Another related compound, lacking the methyl group, used in various synthetic applications.

    N-methylpiperazine: The deprotected form, used in different chemical reactions and studies

These compounds share similar chemical properties but differ in their specific applications and the information they provide in research.

Properties

IUPAC Name

tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYFMIDIQXELO-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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